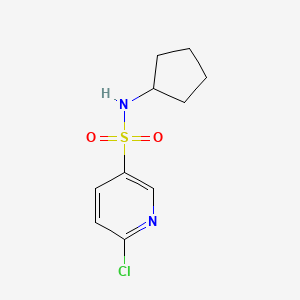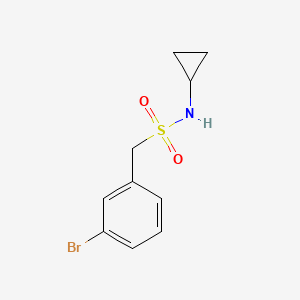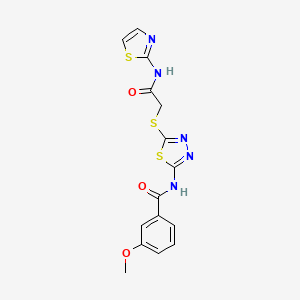![molecular formula C12H9N3O B2622807 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 41010-50-8](/img/structure/B2622807.png)
3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Descripción general
Descripción
3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a small molecule that has been studied for its potential as an ATP-independent Akt inhibitor . It is part of a series of compounds that have been optimized for oral bioavailability, selectivity, and potency .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridines, including 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, has been described in the literature . The IC50 values for these compounds, which indicate their ability to inhibit Baker’s yeast α-glucosidase enzyme, were found to be in the range of 13.5–93.7 µM .Molecular Structure Analysis
The molecular structure of 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is characterized by the presence of an imidazo[4,5-b]pyridine core, which is a bicyclic heterocycle consisting of an imidazole ring fused to a pyridine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one have been described in detail in the literature . The process involves the formation of a series of imidazo[4,5-b]pyridines .Aplicaciones Científicas De Investigación
Structural and Chemical Properties
Crystal Structure Analysis : Imidazo[4,5-b]pyridine derivatives, such as those related to "3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one," have been analyzed for their crystal structure. These studies provide insights into molecular conformations and intermolecular interactions, such as hydrogen bonding and π–π stacking interactions, which are crucial for understanding the compound's chemical behavior and potential applications (Hjouji et al., 2016).
Molecular Dynamics and Interactions : Investigations into the dihedral angles, planarity, and molecular dynamics of various imidazo[4,5-b]pyridine derivatives shed light on their potential chemical reactivity and stability, which is essential for their use in complex chemical syntheses (Ouzidan et al., 2011).
Synthesis of Biologically Active Compounds
Antimicrobial and Anticancer Activity : Novel derivatives of imidazo[4,5-b]pyridine-2(3H)-one have been synthesized and tested for their antimicrobial and anticancer activity. These compounds show promise in the development of new therapeutic agents, highlighting the compound's role as a precursor in medicinal chemistry (Banda et al., 2016).
Cytotoxicity Against Cancer Cell Lines : Research has been conducted on the synthesis of imidazo[4,5-b]pyridine derivatives and their cytotoxicity against human breast adenocarcinoma cell lines. Such studies indicate the potential of these compounds in cancer treatment (Püsküllü et al., 2015).
Allosteric Inhibition of Kinases : Certain derivatives of 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one have been identified as potent and selective allosteric inhibitors of AKT kinases. These findings are significant for the development of targeted cancer therapies (Lapierre et al., 2016).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one could involve further optimization of the compound for increased potency and selectivity as an Akt inhibitor . Additionally, more research could be done to fully understand the compound’s mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
3-phenyl-1H-imidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-14-10-7-4-8-13-11(10)15(12)9-5-2-1-3-6-9/h1-8H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMPUKCRDPBSSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(5-Bromopyrimidin-2-yl)oxyphenyl]-2-chloroacetamide](/img/structure/B2622726.png)





![5-Benzyl-2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2622737.png)




![2-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2622746.png)
